molecular formula C15H11ClF3NO3 B1430278 Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate CAS No. 1565827-80-6

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate

Cat. No.: B1430278
CAS No.: 1565827-80-6
M. Wt: 345.7 g/mol
InChI Key: BTBOMKOXJVGBRU-UHFFFAOYSA-N
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Description

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate is a useful research compound. Its molecular formula is C15H11ClF3NO3 and its molecular weight is 345.7 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C14H12ClF3NO2\text{Molecular Formula C}_{14}\text{H}_{12}\text{ClF}_3\text{N}\text{O}_2
  • CAS Number : 885949-65-5
  • Molecular Weight : 319.69 g/mol
  • Melting Point : 88 - 91 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.108 - 124.432Disruption of cell wall synthesis
Pseudomonas aeruginosa>125Biofilm inhibition

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. The compound appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines, including HeLa and MCF-7 cells. The results indicate that the compound has selective cytotoxic effects, with IC50 values ranging from 20 to 40 μM, depending on the cell line.

Cell Line IC50 (μM) Selectivity Index
HeLa25Moderate
MCF-740Low

These findings suggest that while the compound has some cytotoxic effects, further investigation is needed to assess its therapeutic index and safety profile in vivo .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA and E. coli. The results showed significant bactericidal activity, highlighting its potential as a novel antimicrobial agent.
  • Inflammation Model : In another study, an inflammation model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced levels of nitric oxide and pro-inflammatory cytokines, indicating its anti-inflammatory properties.

Properties

IUPAC Name

methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3/c1-22-14(21)9-2-4-11(5-3-9)23-8-13-12(16)6-10(7-20-13)15(17,18)19/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBOMKOXJVGBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.